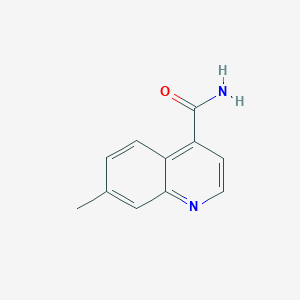

7-Methylquinoline-4-carboxamide

Description

In the Realm of Medicinal Chemistry

In medicinal chemistry, quinoline (B57606) is recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds. nih.gov Its derivatives have demonstrated a remarkable range of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govresearchgate.net The planar, heteroaromatic structure of quinoline allows it to interact with various biological targets, and modifications to the scaffold can fine-tune these interactions to achieve desired therapeutic effects. ontosight.ai The success of quinoline-based drugs has spurred ongoing research to design novel derivatives for treating a host of diseases. nih.govnih.gov

Applications in Materials Science

Beyond its medicinal applications, the quinoline scaffold is also a valuable component in the field of materials science. Its inherent photophysical properties, arising from the extended π-electron system, make it a suitable building block for organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices. The ability to modify the quinoline core allows for the tuning of emission wavelengths and quantum yields, paving the way for the development of advanced materials with tailored optical and electronic characteristics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

7-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-2-3-8-9(11(12)14)4-5-13-10(8)6-7/h2-6H,1H3,(H2,12,14) |

InChI Key |

RMPFJSDSKTWAAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methylquinoline 4 Carboxamide and Its Analogues

Classical Approaches to Quinoline (B57606) and Quinoline-4-carboxamide Synthesis

The traditional methods for quinoline synthesis are robust and have been refined over many years. They provide the fundamental routes to the core heterocyclic structure, which can then be tailored to produce specific derivatives like 7-Methylquinoline-4-carboxamide.

The Gould–Jacob reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, which are key intermediates for further functionalization. wikipedia.orgwikiwand.com The reaction proceeds by the condensation of an aniline (B41778) with an ethoxymethylenemalonic ester derivative. wikipedia.org For the synthesis of a precursor to this compound, m-toluidine (B57737) would be the appropriate aniline derivative.

The process begins with the substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of the aniline, followed by a thermally induced cyclization. wikipedia.orgjasco.ro This cyclization forms a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification of the ester to a carboxylic acid, followed by decarboxylation, yields the corresponding 4-hydroxyquinoline or quinolin-4-one. wikipedia.orgmdpi.com The regioselectivity of the initial cyclization is a critical factor, influenced by both steric and electronic effects of the substituents on the aniline ring. mdpi.comd-nb.info

The reaction typically requires high temperatures for the cyclization step, often in high-boiling solvents like diphenyl ether or through microwave irradiation to improve yields and reduce reaction times. jasco.romdpi.com

Table 1: Gould-Jacob Reaction Parameters

| Reactants | Conditions | Intermediate Product | Final Product (after hydrolysis & decarboxylation) |

|---|

The Friedländer synthesis is a versatile and straightforward method for producing substituted quinolines. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organicreactions.orgresearchgate.netwikipedia.org

To synthesize a 7-methylquinoline (B44030) derivative, one would start with 2-amino-4-methylbenzaldehyde (B1282652) or 2-amino-4-methylacetophenone. The choice of the second reactant, a carbonyl compound with an α-methylene group, determines the substitution pattern on the newly formed pyridine (B92270) ring of the quinoline system. organicreactions.org For instance, reaction with a compound like ethyl acetoacetate (B1235776) can lead to a quinoline with substituents at the 2 and 3-positions.

The reaction is typically promoted by catalysts such as sodium hydroxide (B78521), pyridine, or various acids like acetic acid and hydrochloric acid, often under reflux conditions. researchgate.netjk-sci.com The primary challenge of this method can be the availability of the required substituted 2-aminoaryl carbonyl precursors. researchgate.net

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids, the immediate precursors to the target carboxamides. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound (an aldehyde or ketone) under basic conditions. wikipedia.orgpharmaguideline.com

The mechanism begins with the hydrolysis of the isatin amide bond by a strong base, such as potassium hydroxide, to form an intermediate keto-acid. wikipedia.orgresearchgate.net This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net To obtain the 7-methyl substituent, a 5-methylisatin (B515603) would be the required starting material.

Once the 7-methylquinoline-4-carboxylic acid is synthesized, it can be converted to the corresponding carboxamide. This transformation is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with ammonia (B1221849) or an appropriate amine. ijsr.net

Table 2: Pfitzinger Reaction for 7-Methylquinoline-4-carboxylic Acid

| Isatin Derivative | Carbonyl Compound | Conditions | Product |

|---|

The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. pharmaguideline.comorganicreactions.org It involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene, which also acts as a solvent). pharmaguideline.comnumberanalytics.com

For the synthesis of 7-methylquinoline, the starting material is m-toluidine. brieflands.com The reaction is notoriously vigorous, but modifications can control its exothermicity. researchgate.netresearchgate.net The mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comnumberanalytics.com The resulting intermediate cyclizes under the acidic conditions, and subsequent dehydration and oxidation yield the quinoline ring. A significant aspect of using a meta-substituted aniline like m-toluidine is that it typically produces a mixture of the 5- and 7-substituted quinoline isomers, with the 7-substituted product often predominating. brieflands.comresearchgate.net

The Doebner–von Miller reaction is a modification of the Skraup synthesis and is highly versatile for producing a wide range of substituted quinolines. wikipedia.org The reaction condenses an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids. wikipedia.org

A particularly relevant variant for synthesizing the precursor to the target molecule is the Doebner reaction, which is a three-component coupling of an aniline, an aldehyde, and pyruvic acid to directly form quinoline-4-carboxylic acids. nih.gov Using m-toluidine as the aniline component would lead to the formation of 7-methylquinoline-4-carboxylic acid derivatives. This one-pot approach offers a more direct pathway compared to methods requiring pre-functionalized starting materials. nih.govrsc.org

Table 3: Doebner Reaction for Quinoline-4-carboxylic Acids

| Aniline | Aldehyde | Second Carbonyl | Catalyst | Product |

|---|

The Conrad–Limpach synthesis is a method for producing 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) by reacting an aniline with a β-ketoester. wikipedia.orgscribd.comsynarchive.com The reaction conditions, particularly temperature, dictate the outcome.

The reaction of an aniline with a β-ketoester like ethyl acetoacetate can proceed via two pathways. At lower temperatures, the reaction favors the formation of a β-aminoacrylate (the kinetic product), which upon heating in an inert, high-boiling solvent, cyclizes to form a 4-hydroxyquinoline (Conrad-Limpach product). mdpi.comscribd.com At higher initial temperatures, the reaction can form a β-ketoanilide, which cyclizes to a 2-hydroxyquinoline (B72897) (Knorr product). wikipedia.org

For the synthesis of a 7-methylquinoline precursor, m-toluidine would be reacted with a suitable β-ketoester. The resulting 4-hydroxy-7-methylquinoline can then be further modified. The cyclization step often requires very high temperatures (around 250°C), and the use of solvents like mineral oil or diphenyl ether can significantly improve yields. mdpi.comscribd.com

Modern and Green Synthetic Strategies for this compound

The synthesis of quinoline-4-carboxamides has evolved significantly, moving towards greener and more efficient methods. These modern strategies aim to reduce reaction times, minimize waste, and avoid harsh conditions, representing a substantial improvement over classical synthetic routes.

Transition Metal-Catalyzed Coupling Reactions in Quinoline-4-carboxamide Synthesis (e.g., Suzuki Coupling)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, stands as a powerful tool for the functionalization of the quinoline nucleus. The Suzuki coupling, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is frequently employed to introduce aryl or other substituents onto the quinoline ring system.

An efficient synthetic route for creating diverse analogues involves using a key intermediate, such as a halogenated quinoline, and coupling it with various boronic acids or esters. acs.orgnih.gov For instance, the synthesis of derivatives with aromatic R³ substituents has been successfully achieved via the Suzuki coupling of an intermediate like 2-chloro-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide with an appropriate boronic acid. acs.org This method offers a versatile pathway to a wide range of analogues. The reaction conditions, including the choice of catalyst, base, and solvent system, are critical for achieving high yields and purity. acs.org For example, a combination of Pd(OAc)₂ as the catalyst and K₂CO₃ as the base is effective for coupling aryl boronic acids to quinoline structures. nih.gov The utility of this reaction has been demonstrated in the large-scale synthesis of pharmaceutical intermediates, where careful optimization of conditions, such as using specific solvent mixtures and degassing the reaction mixture, helps to minimize catalyst residues and by-product formation. acs.org

Table 1: Examples of Suzuki Coupling Conditions for Quinoline Derivatives

| Catalyst | Base | Solvent System | Temperature | Key Feature | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Potassium phosphate | DMF/water | 130 °C (Microwave) | Used for coupling boronic acids or esters to a 2-chloroquinoline (B121035) intermediate. nih.gov | nih.gov |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1,4-dioxane/toluene/H₂O | Not specified | Minimized boronic acid decomposition. acs.org | acs.org |

| PdCl₂(dppf)·CH₂Cl₂ | Not specified | toluene/H₂O/DMF | Not specified | High-yield synthesis of a 2-amino-5-phenylpyrazine (B85306) intermediate. acs.org | acs.org |

| Pd(OAc)₂ | K₂CO₃ | Not specified | Not specified | Effective for synthesizing biphenyl-tethered quinoline-appended compounds. nih.gov | nih.gov |

Microwave-Assisted Synthesis of Quinoline-4-carboxamide Derivatives

Microwave irradiation has emerged as a significant enabling technology in organic synthesis, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating. researchgate.net This technique is particularly well-suited for the synthesis of quinoline-4-carboxamide derivatives.

One common approach involves a two-step sequence where a Pfitzinger reaction is first used to construct the quinoline-4-carboxylic acid core. nih.gov For example, reacting an appropriate isatin with a ketone like 1-(p-tolyl)ethanone using potassium hydroxide as a base can be accomplished under microwave irradiation at 125 °C, affording the desired acid in as little as 20 minutes. nih.gov Subsequent coupling of this acid with an amine yields the final carboxamide. nih.gov Microwave heating is also highly effective for aromatic nucleophilic substitution and Suzuki coupling reactions on the quinoline scaffold, enabling the rapid generation of diverse analogue libraries. acs.orgnih.gov For instance, substitutions with various amines can be achieved in acetonitrile (B52724) at 170 °C within an hour, while Suzuki couplings can be completed in 30 minutes at 130 °C. nih.gov

Table 2: Microwave-Assisted Synthesis of Quinoline Derivatives

| Reaction Type | Reactants | Conditions | Reaction Time | Outcome | Source |

|---|---|---|---|---|---|

| Pfitzinger Reaction | Isatin, 1-(p-tolyl)ethanone | KOH, EtOH/water, 125 °C | 20 min | Quinoline-4-carboxylic acid. nih.gov | nih.gov |

| Aromatic Nucleophilic Substitution | 2-Chloroquinoline-4-carboxamide derivative, various amines | Acetonitrile, 170 °C | 1 h | Range of amine-substituted quinoline-4-carboxamides. nih.gov | nih.gov |

| Suzuki Coupling | 2-Chloroquinoline-4-carboxamide derivative, boronic acid/ester | Pd(PPh₃)₄, K₃PO₄, DMF/water, 130 °C | 30 min | Aryl-substituted quinoline-4-carboxamides. nih.gov | nih.gov |

| One-Pot, Three-Component Reaction | Formyl-quinoline, heterocyclic amine, cyclic 1,3-diketone | DMF, 125–135 °C | 8–20 min | Dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines. acs.org | acs.org |

One-Pot and Cascade Reactions for Enhanced Efficiency

One-pot and cascade reactions represent a cornerstone of green chemistry, enhancing efficiency by minimizing purification steps, reducing solvent waste, and saving time. In the context of quinoline-4-carboxamide synthesis, these strategies allow for the construction of complex molecular architectures from simple precursors in a single operation.

A notable example is the one-pot, three-component synthesis of quinoline-appended quinazolinones. nih.govacs.org This method involves the reaction of a 2-aminoacetophenone, a 1,3-cyclohexanedione, and an anthranilamide, promoted by p-toluenesulfonic acid, where both the quinoline and quinazolinone ring systems are formed concurrently. nih.gov Similarly, catalyst-free, one-pot, three-component procedures under microwave irradiation have been developed to synthesize novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org Another innovative approach involves a one-pot chlorination and amide formation, where a 2-hydroxyquinoline-4-carboxylic acid is treated with thionyl chloride and then reacted directly with an amine to form the desired carboxamide, streamlining the synthetic sequence. acs.orgnih.gov Cascade reactions, where the formation of the quinoline ring is accompanied by the simultaneous formation of the amide bond, have also been developed, providing a direct route to quinoline-4-carboxamides from isatins and 1,1-enediamines. researchgate.net

Metal-Free and Ionic Liquid-Mediated Approaches

To further align with the principles of green chemistry, significant efforts have been directed towards developing metal-free synthetic routes. These methods avoid the cost, toxicity, and challenging removal of residual metals associated with transition metal catalysis. An expedient metal-free protocol for constructing substituted quinolines has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.gov This method, which involves reacting anilines and phenylacetaldehydes, proceeds smoothly with a range of functional groups to give good to excellent yields. nih.gov

Ionic liquids (ILs) are particularly advantageous as they can serve as both the solvent and the catalyst, are often recyclable, and can enhance reaction rates and selectivity. nih.gov The combination of basic ionic liquids with ultrasound irradiation in aqueous media provides a green procedure for quinoline synthesis from isatin and ketones. nih.govresearchsolutions.com This approach offers mild reaction conditions, shorter reaction times, higher yields, and high selectivity, all without the need for a transition metal catalyst. nih.govresearchsolutions.com The advantages of these metal-free and ionic liquid-mediated protocols include their environmentally friendly nature, higher yields, and shorter reaction times, making them promising for combinatorial synthesis. nih.gov

Ultrasound Irradiation Techniques in Quinoline Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has proven to be a valuable tool for accelerating reactions and improving yields in heterocyclic synthesis. tandfonline.com The phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, creating unique reactive intermediates not typically observed under conventional thermal conditions. tandfonline.com

In quinoline synthesis, ultrasound irradiation has been shown to be a green and efficient energy source. nih.govtandfonline.com For example, the synthesis of new 7-chloroquinoline (B30040) derivatives has been achieved using sonochemical techniques, which offer advantages over traditional heating in terms of shorter reaction times, higher yields, and greater product purity. tandfonline.com A notable green procedure involves the use of ultrasound to promote the condensation reaction of isatin with ketones in an aqueous medium containing a basic ionic liquid, leading to quinolines with high selectivity. nih.govresearchsolutions.com This method is advantageous for its mild, room-temperature conditions and the avoidance of side reactions like aldol (B89426) condensation. nih.gov

Table 3: Comparison of Ultrasound Irradiation vs. Conventional Heating for Quinoline Synthesis

| Method | Reaction Time | Temperature | Yield | Key Advantages | Source |

|---|---|---|---|---|---|

| Ultrasound Irradiation | 10–20 min | 50 °C | High | Reduced reaction time, energy efficient, improved yields. ijacskros.com | ijacskros.com |

| Conventional Heating | 3–4 h | Reflux | Lower | Standard laboratory procedure. ijacskros.com | ijacskros.com |

| Ultrasound Irradiation (with Ionic Liquid) | Shorter | Room Temperature | Higher | Green method, mild conditions, high selectivity, no transition metal needed. nih.gov | nih.gov |

Stereoselective and Regioselective Synthesis of this compound Analogues

Controlling regioselectivity is a critical challenge in the synthesis of substituted quinolines, particularly when the precursors can lead to the formation of multiple isomers. The synthesis of specifically substituted analogues, such as those with a methyl group at the 7-position, requires precise control over the cyclization step.

A clear example of this challenge is seen in the synthesis of a key intermediate for 7-substituted-4-aminoquinolines, 7-bromo-4-chloroquinoline (B1278252). nih.gov The synthesis begins with the condensation of 3-bromoaniline (B18343) with Meldrum's acid and trimethyl orthoformate. nih.gov The subsequent cyclization of the resulting enamine, even with microwave acceleration, yields a mixture of regioisomers: the desired 6a (which leads to the 7-bromo product) and the isomeric 6b (leading to the 5-bromo product). nih.gov This mixture proved to be inseparable by standard chromatography or crystallization. nih.gov

Control over the reaction outcome is only achieved after the subsequent chlorination step. Treatment of the isomeric mixture with POCl₃ allows for the successful chromatographic separation of the target 7-bromo-4-chloroquinoline (7a) from the undesired 5-bromo-4-chloroquinoline (B2743234) (7b). nih.gov This route highlights the importance of developing robust purification methods when regioselectivity in the key ring-forming step cannot be fully controlled. This intermediate can then be selectively functionalized to produce a diverse array of 7-substituted quinoline analogues. nih.gov

Synthetic Routes to Key Intermediates for this compound Formation

The primary intermediate for the synthesis of this compound is 7-methylquinoline-4-carboxylic acid. The formation of the final carboxamide is typically achieved in the final step from this carboxylic acid precursor. Therefore, the synthetic focus lies in the efficient construction of the substituted quinoline-4-carboxylic acid ring system.

A significant precursor to this is 7-methylquinoline itself, which can be synthesized and subsequently functionalized at the 4-position. A classic and effective method for the synthesis of the quinoline core is the Skraup synthesis.

A notable approach involves the reaction of m-toluidine with glycerol in the presence of an oxidizing agent and sulfuric acid. brieflands.com This reaction, a variation of the Skraup synthesis, directly yields a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline.

The synthesis of 7-methylquinoline can be achieved via the Skraup reaction, a well-established method for quinoline synthesis. In a typical procedure, m-toluidine is reacted with glycerol, an oxidizing agent such as m-nitrobenzenesulfonate, and sulfuric acid. brieflands.com The reaction is heated to high temperatures to drive the cyclization and dehydration steps.

Table 1: Reagents for the Synthesis of 7-Methylquinoline via Skraup Reaction brieflands.com

| Reagent | Role |

| m-Toluidine | Starting amine |

| Glycerol | Source of the acrolein equivalent |

| m-Nitrobenzenesulfonate | Oxidizing agent |

| Sulfuric Acid (98%) | Catalyst and dehydrating agent |

| Water | Solvent/Reaction medium |

| This table is interactive. Click on the headers to sort. |

The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine to the acrolein. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring system. The use of m-toluidine results in a mixture of the 5-methyl and 7-methyl isomers due to the two possible sites of electrophilic attack on the aromatic ring relative to the methyl group.

Another key intermediate is 7-methylquinoline-4-carboxylic acid. This can be prepared through various methods, including the Doebner reaction, which involves reacting an aromatic amine, an aldehyde, and pyruvic acid. sci-hub.se For the synthesis of 2,7-dimethylquinoline-4-carboxylic acid, 3,4-diaminotoluene (B134574) is reacted with pyruvic acid and benzaldehyde. A more direct route to a quinoline-4-carboxylic acid involves the Pfitzinger reaction, where isatin or a substituted isatin is condensed with a carbonyl compound in the presence of a base. sci-hub.seresearchgate.net To obtain the 7-methyl substituent, 5-methylisatin would be the required starting material.

A related synthesis for a substituted quinoline-4-carboxylic acid involves a multi-step sequence starting from 6-bromoisatin. google.com This is converted to 7-bromoquinoline-2,4-dicarboxylic acid by reaction with pyruvic acid. Subsequent decarboxylation, esterification, and further functional group manipulations can lead to various substituted quinoline-4-carboxylic acid derivatives. google.com This general strategy could be adapted by starting with 5-methylisatin to target the 7-methylquinoline-4-carboxylic acid scaffold.

The conversion of the key intermediate, 7-methylquinoline-4-carboxylic acid, to the final product, this compound, is typically a straightforward amidation reaction. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using standard peptide coupling reagents to facilitate the reaction with ammonia or an ammonia equivalent.

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring

The quinoline ring system's reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the electronic effects of its substituents. In this compound, both electrophilic and nucleophilic substitution reactions are key strategies for modification.

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609). However, theoretical studies, such as those analyzing the Molecular Electrostatic Potential (MEP), reveal that the oxygen atom of the carboxamide moiety represents a region of high negative potential, making it susceptible to electrophilic attack. nih.gov Site-selective C-H functionalization, a modern approach to substitution, can be achieved using directing groups. For instance, in related quinoline systems, an N-oxide can direct metal-catalyzed C-H functionalization to the C-2 and C-8 positions. chemrxiv.org

Nucleophilic Substitution: A common strategy for functionalizing the quinoline ring, particularly at the 4-position, involves the nucleophilic displacement of a leaving group, typically a halogen, from a synthetic precursor. mdpi.com For example, a 4-chloroquinoline (B167314) intermediate can readily react with a variety of nucleophiles. Aromatic nucleophilic substitution with amines under microwave irradiation is an efficient method to introduce diverse side chains. nih.govacs.org Similarly, reactions with thiols in the presence of a base can be used to install sulfur-based functionalities. mdpi.com Furthermore, the generation of mixed lithium-magnesium organometallic intermediates from chloroquinolines allows for subsequent reactions with various electrophiles, expanding the scope of possible substitutions. durham.ac.uk

Table 1: Examples of Nucleophilic Substitution Reactions on Quinoline Precursors This table is interactive. You can sort and filter the data.

| Precursor Scaffold | Nucleophile/Reagent | Position of Substitution | Resulting Functional Group | Reference |

|---|---|---|---|---|

| 4-Chloroquinoline | Various amines | C-4 | Substituted amine | nih.govacs.org |

| 4-Chloroquinoline | Ethanethiol, Thiophenol | C-4 | Thioether | mdpi.com |

| 4-Chloroquinoline | Hydrazine hydrate | C-4 | Hydrazino | mdpi.com |

Functionalization at Methyl and Carboxamide Positions

Beyond the quinoline ring itself, the methyl and carboxamide groups offer valuable handles for structural modification.

Carboxamide Functionalization: The carboxamide group is most commonly introduced by coupling the corresponding quinoline-4-carboxylic acid with a desired amine. This reaction typically employs standard coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). nih.gov A more direct, one-pot method involves the treatment of a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride to form an intermediate acid chloride, which then reacts with an amine to yield the final carboxamide. nih.govacs.org The N-H bond of the carboxamide itself can potentially be deprotonated and alkylated to generate N-substituted derivatives, further expanding structural diversity.

Methyl Group Functionalization: The 7-methyl group, being in a benzylic-like position, is a potential site for functionalization. While specific examples for this compound are not extensively detailed in the provided literature, standard organic reactions for benzylic positions are applicable. These include radical halogenation to introduce a handle for further nucleophilic substitution, or oxidation to form an aldehyde or carboxylic acid, which can then be used in a wide range of subsequent chemical transformations.

Chemical Transformations for Library Generation and Structural Diversification

The this compound scaffold is well-suited for the generation of chemical libraries aimed at discovering compounds with specific biological activities.

Iterative rounds of drug design and synthesis often rely on creating a matrix of compounds from a common intermediate. A key strategy involves synthesizing a core quinoline precursor, such as a 4-chloro or 4-carboxylic acid derivative, and then reacting it with a diverse panel of reagents. For example, a library of amides can be rapidly generated by coupling a single quinoline-4-carboxylic acid with numerous different amines. nih.gov

For diversification of the quinoline core itself, cross-coupling reactions are invaluable. The Suzuki coupling, which pairs a halogenated quinoline intermediate with various boronic acids or esters, is a powerful method for introducing a wide range of aryl and heteroaryl substituents onto the ring system. nih.govacs.org

More advanced strategies include developing efficient one-pot or cascade reactions that build complexity rapidly from simple starting materials. A methodology for synthesizing multisubstituted quinoline-4-carboxamides by reacting isatins with 1,1-enediamines provides a streamlined route to diverse products. nih.gov An even more profound structural modification is "scaffold hopping," where the core quinoline ring is replaced by a different, but functionally similar, bicyclic system like a quinazoline (B50416) to explore new chemical space. nih.gov

Table 2: Strategies for Structural Diversification and Library Generation This table is interactive. You can sort and filter the data.

| Strategy | Core Intermediate | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Amide Library Synthesis | Quinoline-4-carboxylic acid | Diverse amines, EDC, HOBt | Diversify the carboxamide side chain | nih.gov |

| Suzuki Coupling | Halogenated quinoline | Various boronic acids/esters, Pd catalyst | Introduce aryl/heteroaryl groups on the ring | nih.govacs.org |

| Cascade Reaction | Isatins, 1,1-enediamines | NH₂SO₃H | Rapidly generate multisubstituted products | nih.gov |

Cyclization and Rearrangement Reactions Involving Quinoline-4-carboxamide Scaffolds

The construction of the quinoline-4-carboxamide core itself relies on powerful cyclization reactions, while rearrangement reactions offer unique pathways for functionalization.

Cyclization Reactions: Several classic named reactions are employed to synthesize the quinoline ring system.

Pfitzinger Reaction: This reaction condenses an isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids, which are direct precursors to the target carboxamides. nih.govnih.gov

Doebner Reaction: This method combines an aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids. nih.govresearchgate.net

Gould-Jacobs Reaction: This pathway begins with an aniline and diethyl ethoxymethylenemalonate to form a 4-hydroxyquinoline, which can be further converted to the desired scaffold. rsc.org

Rearrangement Reactions: Chemical rearrangements provide elegant solutions for installing functional groups at specific positions. A notable example is the anionic ortho-Fries rearrangement. In this process, a 4-hydroxyquinoline is first converted to a 4-O-carbamoyl derivative. Treatment with a strong base induces the carbamoyl (B1232498) group to migrate from the oxygen atom to the C-3 position, thereby installing a carboxamide group directly onto the ring. chemrxiv.org Another documented transformation in related systems is the rearrangement of N-lithio-1,2-dihydroquinolines in the presence of organolithium compounds. rsc.org

Research Trajectories for 7 Methylquinoline 4 Carboxamide: a Glimpse into Current Scholarly Pursuits

While the broader class of quinoline-4-carboxamides has been the subject of extensive research, the specific derivative, 7-Methylquinoline-4-carboxamide, represents a more focused area of investigation. The introduction of a methyl group at the 7-position of the quinoline (B57606) ring can significantly influence the compound's steric and electronic properties, potentially leading to unique biological activities and therapeutic advantages.

Current research on 7-substituted quinoline analogs is actively exploring their potential as antimalarial agents. nih.gov Studies have shown that modifications at the 7-position of the quinoline ring can impact the compound's activity against both chloroquine-sensitive and chloroquine-resistant strains of malaria parasites. nih.gov The synthesis of these analogs often involves a multi-step process, with the strategic introduction of the 7-substituent being a key chemical challenge. nih.gov

Furthermore, research into 7-chloro-4-aminoquinolines, a related class of compounds, has provided valuable insights into the role of the 7-position in antitubercular activity. nih.gov These studies, which include hologram quantitative structure-activity relationship (HQSAR) modeling, help in understanding how modifications at this position affect the molecule's interaction with its biological target. nih.gov While not directly focused on the 7-methyl derivative, this research provides a framework for understanding the importance of substitution at this position.

The table below summarizes the key research areas for quinoline derivatives, providing context for the ongoing investigation into this compound.

| Research Area | Focus | Key Findings |

| Antimalarial Activity | Development of novel agents against Plasmodium falciparum | Quinoline-4-carboxamides show potent activity against blood-stage parasites. acs.orgresearchgate.net 7-substituted analogs are being explored for activity against resistant strains. nih.gov |

| Anticancer Activity | Overcoming chemoresistance in various cancers | Quinoline-4-carboxamides can induce apoptosis by targeting key signaling pathways like PDK1. nih.gov |

| Antibacterial Activity | Discovery of new antibacterial agents | Quinoline carboxamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net |

As research continues, the unique properties of this compound will likely be further elucidated, potentially leading to the development of novel therapeutic agents with improved efficacy and specificity. The strategic placement of the methyl group offers a subtle yet significant modification to the quinoline scaffold, opening new avenues for drug discovery and development.

Advanced Spectroscopic and Analytical Characterization of 7 Methylquinoline 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 7-Methylquinoline-4-carboxamide, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons, the aromatic protons on the quinoline (B57606) core, and the amide protons.

The protons on the quinoline ring system would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing carboxamide group. The protons H5, H6, and H8 on the methyl-substituted benzene (B151609) ring will be affected by the C7-methyl group. The H8 proton, being ortho to the methyl group, would likely show a singlet or a narrow doublet, while H5 and H6 would appear as doublets, showing coupling to each other. On the other ring, the H2 and H3 protons would also appear as doublets. The H2 proton is expected to be the most downfield-shifted aromatic proton due to its position adjacent to the heterocyclic nitrogen atom.

The methyl group protons (CH₃) at the C7 position would appear as a sharp singlet in the upfield region, likely around 2.5-2.7 ppm, a characteristic range for methyl groups attached to an aromatic ring. chemicalbook.com The two protons of the primary amide group (-CONH₂) are expected to appear as two separate broad singlets, typically in the downfield region of the spectrum (around 7.5-8.5 ppm), though their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.8 - 9.0 | d (doublet) | ~4.5 Hz |

| H3 | 7.4 - 7.6 | d (doublet) | ~4.5 Hz |

| H5 | 8.0 - 8.2 | d (doublet) | ~8.5 Hz |

| H6 | 7.5 - 7.7 | dd (doublet of doublets) | ~8.5, ~1.5 Hz |

| H8 | 7.9 - 8.1 | s (singlet) or narrow d | ~1.5 Hz |

| 7-CH₃ | 2.5 - 2.7 | s (singlet) | N/A |

| -CONH₂ | 7.5 - 8.5 | Two broad s (singlets) | N/A |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom. The molecule has 11 carbon atoms in the quinoline ring system and the methyl group, plus the carbonyl carbon of the amide.

The aromatic carbons of the quinoline ring would resonate in the range of approximately 115-150 ppm. researchgate.netwisc.edu Quaternary carbons (C4, C4a, C7, C8a) would typically show weaker signals compared to carbons bearing hydrogen atoms. The C7 carbon, being attached to the methyl group, and the C4 carbon, attached to the carboxamide, would have their chemical shifts influenced by these substituents. The carbonyl carbon (C=O) of the amide group is expected to appear significantly downfield, typically in the range of 165-170 ppm. wisc.edu The methyl carbon (CH₃) would be found in the upfield aliphatic region, around 18-22 ppm. chemicalbook.com

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 | 148 - 152 |

| C3 | 120 - 124 |

| C4 | 142 - 146 |

| C4a | 128 - 132 |

| C5 | 126 - 130 |

| C6 | 127 - 131 |

| C7 | 138 - 142 |

| C8 | 125 - 129 |

| C8a | 146 - 150 |

| 7-CH₃ | 18 - 22 |

| C=O (Amide) | 165 - 170 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. csic.es For this compound, COSY would show correlations between adjacent protons on the quinoline rings, such as between H2 and H3, and between H5 and H6. This would be crucial for distinguishing the protons on the two different rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org It allows for the definitive assignment of which proton is attached to which carbon. For example, the signal for the methyl protons (~2.6 ppm) would show a cross-peak to the methyl carbon signal (~20 ppm), and each aromatic proton signal would correlate to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). rsc.org HMBC is vital for piecing together the molecular structure by connecting fragments. Key expected correlations for this compound would include:

The methyl protons (7-CH₃) showing a correlation to the C7, C6, and C8 carbons.

The H2 proton showing correlations to the C4 and C3 carbons.

The H8 proton showing correlations to C7, C8a, and C4a.

The amide protons (-CONH₂) showing a correlation to the carbonyl carbon and the C4 carbon of the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a molecule's elemental formula. For this compound (C₁₁H₁₀N₂O), the exact (monoisotopic) mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds to this calculated value, confirming the elemental composition.

Calculated Exact Mass for this compound

| Molecular Formula | Adduct Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₀N₂O | [M+H]⁺ | 187.0866 |

| [M+Na]⁺ | 209.0685 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing them to be ionized with minimal fragmentation. In positive ion mode ESI-MS, the compound would primarily be observed as the protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 187.09). Depending on the solvent system, sodium adducts [M+Na]⁺ might also be observed. By increasing the energy in the mass spectrometer (in-source fragmentation or tandem MS), the [M+H]⁺ ion can be induced to fragment, providing further structural information. Expected fragmentation pathways could include the loss of the carboxamide group (-CONH₂) or the neutral loss of ammonia (B1221849) (NH₃) or carbon monoxide (CO).

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique crucial for the analysis of a wide array of chemical compounds, including those with limited volatility or thermal stability, such as quinoline derivatives. nih.gov In a typical MALDI-MS experiment for this compound, the analyte is co-crystallized with a large molar excess of a matrix compound that strongly absorbs laser energy at a specific wavelength. Upon irradiation by a pulsed laser, the matrix absorbs the energy, leading to its desorption and ionization, and facilitates the transfer of protons to the analyte molecules with minimal fragmentation. nih.gov

The selection of an appropriate matrix is paramount for successful MALDI-MS analysis, as it directly influences the sensitivity and quality of the resulting spectrum. nih.gov For a compound like this compound, derivatives of cinnamic acid or benzoic acid are often suitable choices due to their strong UV absorption and ability to promote efficient ionization. nih.gov The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound, allowing for the unambiguous determination of its molecular weight.

Table 1: Potential MALDI-MS Matrices for this compound Analysis

| Matrix Compound | Abbreviation | Typical Laser | Characteristics |

|---|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA, HCCA | 337 nm (N₂ laser) | Excellent for peptides and small molecules; promotes strong ionization. mdpi.com |

| Sinapinic acid | SA | 337 nm, 355 nm | Commonly used for proteins and larger molecules, but also effective for some small molecules. |

| 2,5-Dihydroxybenzoic acid | DHB | 337 nm, 355 nm | A versatile matrix known for generating high-quality spectra for various analytes. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity of this compound and analyzing its presence in mixtures with related isomers or synthetic precursors. The methodology involves introducing a volatilized sample into a gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase within a capillary column. core.ac.uk As the separated components elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.

For this compound, GC-MS analysis would provide a chromatogram where the compound appears as a distinct peak at a specific retention time. The purity can be estimated by comparing the area of this peak to the areas of any impurity peaks. For instance, in the analysis of a mixture containing 7-methylquinoline (B44030) and 5-methylquinoline (B1294701), GC-MS clearly resolved the two isomers, allowing for their relative quantification. researchgate.net The mass spectrum associated with the this compound peak would serve as a definitive identifier, showing a molecular ion peak and a characteristic fragmentation pattern that can be matched against spectral libraries. nih.gov

Table 2: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value/Observation | Purpose |

|---|---|---|

| Retention Time (RT) | Compound-specific | Identification and separation from other components in a mixture. |

| Molecular Ion Peak (M⁺) | m/z = 186 | Confirmation of molecular weight. |

| Key Fragment Ions | Fragments corresponding to the loss of the carboxamide group (-CONH₂) or the methyl group (-CH₃). | Structural elucidation and confirmation of identity. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

When analyzing this compound in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile for GC-MS. caymanchem.com The sample is first separated using high-performance liquid chromatography (HPLC), typically with a reversed-phase column where this compound would be separated based on its hydrophobicity.

Following chromatographic separation, the eluent is directed into the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI generates gas-phase ions from the liquid stream with high efficiency and minimal fragmentation. This "soft" ionization is ideal for preserving the molecular ion of this compound. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity, allowing for the development of multiple-reaction monitoring (MRM) methods for precise quantification even at low concentrations. caymanchem.com

Table 3: Typical LC-MS Parameters for this compound Analysis

| Parameter | Condition/Setting | Rationale |

|---|---|---|

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) | Provides good separation for moderately polar aromatic compounds. caymanchem.com |

| Mobile Phase | Gradient of water (with formic acid) and acetonitrile (B52724)/methanol | Elutes the compound from the column with a sharp peak shape. caymanchem.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently generates protonated molecules [M+H]⁺ for quinoline-based compounds. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. nih.gov When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), revealing a unique pattern of absorption bands that correspond to the molecule's functional groups. libretexts.org

The spectrum of this compound is expected to exhibit characteristic bands for the amide group, the quinoline ring system, and the methyl group. The carbonyl (C=O) stretch of the primary amide will produce a very strong and sharp absorption, while the N-H stretching vibrations will appear as distinct bands in the higher frequency region. libretexts.org Aromatic C-H and C=C stretching vibrations will confirm the presence of the quinoline ring. nih.gov

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3400 - 3100 | N-H stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | Medium-Strong |

| 3100 - 3000 | C-H stretch (aromatic) | Quinoline Ring | Medium-Weak |

| 2980 - 2850 | C-H stretch (aliphatic) | Methyl Group (-CH₃) | Medium-Weak |

| ~1680 | C=O stretch (Amide I band) | Primary Amide (-CONH₂) | Strong |

| ~1620 | N-H bend (scissoring) (Amide II band) | Primary Amide (-CONH₂) | Medium-Strong |

| 1600 - 1450 | C=C ring stretch | Quinoline Ring | Medium-Variable |

| 1470 - 1450 | C-H bend (asymmetric) | Methyl Group (-CH₃) | Medium |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly effective for analyzing symmetric vibrations and non-polar bonds, such as the C=C bonds within the quinoline ring system. researchgate.net

For this compound, the Raman spectrum would be expected to show strong signals for the quinoline ring breathing modes and other skeletal vibrations. nih.gov The C=O stretch of the amide is typically weaker in Raman than in IR, whereas the aromatic ring vibrations often produce more intense and well-resolved Raman bands. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 5: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H stretch | Quinoline Ring | Medium |

| ~1620 | Ring Quadrant Stretching | Quinoline Ring | Strong |

| ~1400 | Ring Breathing/Stretching | Quinoline Ring | Strong |

| ~1375 | Symmetric CH₃ deformation | Methyl Group | Medium |

| ~1030 | Ring Trigonal Bending | Quinoline Ring | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. tanta.edu.eg Molecules with conjugated π systems, like this compound, absorb UV light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum of this compound is characterized by intense absorption bands arising from π → π* transitions within the conjugated quinoline ring system. youtube.com An additional, less intense absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms of the carboxamide group, may also be observed. youtube.com The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment; polar solvents can cause a shift in the wavelength of the n → π* transition. This sensitivity also allows UV-Vis spectroscopy to be used for studying how the molecule interacts and forms complexes with other species, such as metal ions. tanta.edu.eg

Table 6: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π antibonding | Conjugated Quinoline Ring | 220 - 350 nm |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This powerful technique provides unequivocal proof of a molecule's connectivity, conformation, and, when applicable, its absolute stereochemistry. nih.gov For quinoline derivatives, X-ray diffraction studies reveal crucial details about the planarity of the quinoline ring system, the orientation of substituents, and the intermolecular interactions that govern the crystal packing. nih.govchemmethod.com

A hypothetical crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and the dihedral angles between the quinoline ring and the carboxamide group. This information is invaluable for computational modeling and for understanding structure-activity relationships in medicinal chemistry.

Representative Crystallographic Data for a Quinoline Carboxamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2928 |

| b (Å) | 13.6807 |

| c (Å) | 13.3131 |

| β (°) | 91.349 |

| Volume (ų) | 1327.9 |

| Z | 4 |

Note: Data is representative of a related quinoline carboxamide structure and not specific to this compound. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the chemical purity and empirical formula of a synthesized compound. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the synthesized compound has the expected atomic composition. This method is routinely used in the characterization of novel quinoline derivatives to validate their structure alongside spectroscopic methods.

For this compound, with a molecular formula of C₁₁H₁₀N₂O, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield values in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, which is a standard criterion for purity. Any significant deviation would suggest the presence of impurities, such as residual solvents or starting materials.

Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 70.95 |

| Hydrogen | H | 5.41 |

| Nitrogen | N | 15.04 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) is particularly useful for determining the thermal stability of a compound and observing its decomposition profile. libretexts.org In a TGA experiment, the mass of a sample is continuously monitored as it is heated at a constant rate in a controlled atmosphere. libretexts.org The resulting thermogram plots the percentage of weight loss against temperature.

For quinoline derivatives, TGA can reveal the temperature at which the compound begins to decompose, the number of decomposition steps, and the mass of any residual material. nih.gov Studies on pyrazoloquinoline derivatives, for example, have utilized TGA to assess their suitability for applications in organic light-emitting diodes (OLEDs) by confirming their thermal stability. nih.gov The decomposition of a compound like this compound would be observed as one or more steps in the TGA curve, with the temperature of maximum rate of weight loss identified by the peak in the derivative thermogravimetric (DTG) curve. libretexts.org This information is critical for understanding the material's limitations under thermal stress.

Representative Thermal Analysis Data for a Quinoline Derivative

| Parameter | Description | Value (°C) |

|---|---|---|

| Onset of Decomposition | The temperature at which significant weight loss begins. | ~250 |

| TGA Step 1 | Temperature range for the primary decomposition phase. | 250 - 400 |

| Peak Decomposition Temperature | The temperature of the maximum rate of weight loss from the DTG curve. | ~350 |

Note: Data is representative and illustrates a typical thermal decomposition profile for a quinoline-based compound. nih.gov

Computational Chemistry and Theoretical Investigations of 7 Methylquinoline 4 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Methylquinoline-4-carboxamide, DFT calculations offer a detailed understanding of its structural and electronic properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-31G(d,p) or 6-31+G(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometric Parameters for a Quinoline (B57606) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.37 - 1.42 | 118 - 122 |

| C-N (ring) | 1.33 - 1.38 | 117 - 123 |

| C-C (methyl) | ~1.51 | - |

| C-C (carboxamide) | ~1.50 | - |

| C=O | ~1.23 | - |

| C-N (amide) | ~1.35 | - |

Note: The values in this table are representative and can vary based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. pku.edu.cn A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich quinoline ring system, while the LUMO may be distributed over the carboxamide group and the quinoline ring. The specific energies of these orbitals are calculated using DFT.

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -2.0 to -1.0 |

| HOMO-LUMO Gap | 4.5 to 3.5 |

Note: These are typical energy ranges and the exact values depend on the computational level.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to indicate different potential values, where red typically represents regions of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow indicate intermediate potential values.

In this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group and the nitrogen atom of the quinoline ring, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amide group and the methyl group would exhibit positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic properties of molecules. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be compared with experimental data to confirm the molecular structure.

The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretching, bending, and torsional modes within the molecule. For instance, the characteristic C=O stretching frequency of the carboxamide group and the C-H stretching of the methyl group can be predicted. Similarly, 1H and 13C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.

Global Reactivity Indices (e.g., Hardness, Softness, Electronegativity, Chemical Potential, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule is less reactive.

Chemical Softness (S): Is the reciprocal of hardness (S = 1/η) and indicates higher reactivity.

Chemical Potential (μ): Is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η).

These indices provide a comprehensive theoretical framework for understanding the chemical behavior of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com For this compound, molecular docking studies are essential for identifying potential biological targets and understanding the molecular basis of its activity.

These studies involve docking the optimized structure of this compound into the active site of a target protein. The results are evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative docking score generally indicates a stronger binding interaction. mdpi.com

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. For example, the carboxamide group of this compound could act as a hydrogen bond donor and acceptor, while the quinoline ring could engage in hydrophobic and π-π stacking interactions. Such studies have been performed on various quinoline derivatives to explore their potential as inhibitors of kinases and other enzymes implicated in diseases like cancer. mdpi.comnih.govmdpi.com

Elucidation of Binding Modes and Affinities with Enzymes and Receptors

Molecular docking studies are crucial for understanding how a ligand like a quinoline-4-carboxamide derivative can fit into the binding site of a protein. These computational techniques predict the preferred orientation of the molecule when bound to a receptor, which in turn helps in elucidating its binding mode. For instance, studies on novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have shown their potential to act as inhibitors of phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in cancer pathways. nih.gov

In these studies, one derivative, designated as compound 7a, demonstrated a strong binding affinity to the PDK1 protein (PDB ID: 1OKY) with a calculated binding energy of -10.2 kcal/mol. nih.gov This strong affinity suggests a stable and favorable interaction. The binding mode for quinoline derivatives often involves the quinoline nitrogen acting as a hinge-binder, a common interaction pattern for kinase inhibitors. mdpi.com Computational models have explored both reversible and irreversible binding modes for similar quinoline-based compounds targeting other kinases like the epidermal growth factor receptor (EGFR). nih.gov In a reversible mode, interactions are typically governed by forces like hydrogen bonds, while irreversible binding involves the formation of a covalent bond, for instance, with a cysteine residue (like C773 in EGFR). nih.gov The specific mode of binding is critical as it influences the compound's potency and duration of action.

Table 1: Predicted Binding Affinity of a Quinoline-4-carboxamide Derivative

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| Compound 7a* | PDK1 | 1OKY | -10.2 |

*Compound 7a is a novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivative. nih.gov

Identification of Key Interacting Residues and Hydrogen Bonding Networks

The stability of a ligand-protein complex is largely determined by the network of interactions between the ligand and the amino acid residues within the binding pocket. Hydrogen bonds are particularly significant in ensuring specificity and affinity. mdpi.com For quinoline-4-carboxamide derivatives targeting the PDK1 enzyme, molecular docking has identified substantial interactions with key amino acids. nih.gov The carboxamide moiety is often a key player in these interactions, with its oxygen and hydrogen atoms acting as hydrogen bond acceptors and donors, respectively. nih.govmdpi.com

Molecular electrostatic potential (MEP) maps can further illuminate these interactions by visualizing the charge distribution on the molecule's surface. nih.gov For a quinoline-4-carboxamide derivative, a large negative potential region (prone to electrophilic attack) is typically observed around the oxygen atom of the carboxamide group, making it a prime site for hydrogen bonding with donor residues in the protein. nih.gov Conversely, the hydrogen atoms on the amide group show a positive potential, allowing them to interact with acceptor residues. nih.gov The specific residues involved can vary, but they are crucial for anchoring the compound in the correct orientation for inhibitory activity. cambridgemedchemconsulting.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov These simulations provide insights into the stability of the protein-ligand interactions and the flexibility of the complex. mdpi.com MD simulations have been employed to confirm the stability of quinoline-4-carboxamide derivatives when bound to their target proteins. nih.gov

For example, MD simulations performed on the complex of a quinoline-4-carboxamide derivative (compound 7a) and the PDK1 protein confirmed the stability of the docked pose. nih.gov Such simulations, often run for nanoseconds, track the movements of atoms and can reveal whether the key interactions identified in docking are maintained over time. mdpi.comutupub.fi The analysis of conformational stability, residue flexibility, and hydrogen bonding throughout the simulation helps to validate the initial docking results and provides confidence that the compound can act as a stable inhibitor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method avoids the need for knowing the 3D structure of the biological target. nih.gov

For quinoline derivatives, hologram QSAR (HQSAR) has been used to develop predictive models. nih.gov In one such study on 7-chloro-4-aminoquinolines, researchers considered the amino-imino tautomerism of the molecules to build separate models. nih.gov The resulting models showed high internal validation, with a leave-one-out cross-validated correlation coefficient (q²) of 0.80 for the amino tautomer, indicating good predictive power. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Table 2: Statistical Results of an HQSAR Model for Amino-Tautomer I of 7-chloro-4-aminoquinolines

| Statistical Parameter | Value |

|---|---|

| q² (cross-validated r²) | 0.80 |

| r² (non-cross-validated r²) | 0.97 |

| Standard Error | 0.12 |

| Cross-validated Standard Error | 0.32 |

*Data from a study on 7-chloro-4-aminoquinoline derivatives. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Before a compound can become a drug, it must possess favorable ADMET properties. In silico tools are widely used to predict these properties early in the discovery process, helping to identify candidates with a higher probability of success in clinical trials. nih.gov

Physicochemical descriptors are calculated to assess a compound's drug-likeness, often evaluated against criteria like Lipinski's Rule of Five. These rules relate properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to oral bioavailability. For novel quinoline-4-carboxamide derivatives, in silico analysis has shown that they can fall within the optimal range for these physicochemical properties. nih.gov Key descriptors include the Topological Polar Surface Area (TPSA), which is related to membrane permeability, the logarithm of the partition coefficient (LogP), which measures lipophilicity, and the number of rotatable bonds, which influences conformational flexibility. nih.gov

Non-Covalent Interaction Analysis

The Atoms-In-Molecule (AIM) theory, developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. nih.gov A key aspect of AIM analysis is the identification of bond critical points (BCPs), which are points in the electron density where the gradient is zero. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs offer quantitative insights into the nature of the chemical bonds. nih.gov

For this compound, AIM analysis would be instrumental in characterizing potential intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the amide proton (-NH₂) and the nitrogen atom of the quinoline ring, or between a C-H bond on the quinoline ring and the oxygen atom of the carboxamide group. The presence of a BCP between the donor and acceptor atoms would confirm the existence of such an interaction.

Hypothetical AIM Parameters for Intramolecular Interactions in this compound:

The following table presents hypothetical data for potential intramolecular hydrogen bonds in this compound, based on typical values observed for similar organic molecules.

| Bond Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |

| N-H···N | 0.015 - 0.035 | > 0 | Weak to moderate hydrogen bond |

| C-H···O | 0.005 - 0.015 | > 0 | Weak hydrogen bond |

This table is illustrative and not based on published experimental data for this specific compound.

A positive value for the Laplacian of the electron density (∇²ρ) at the bond critical point is characteristic of closed-shell interactions, which include hydrogen bonds and van der Waals interactions. nih.gov The magnitude of the electron density (ρ) at the BCP correlates with the strength of the interaction.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. researchgate.netnih.gov It is a powerful tool for visualizing and characterizing non-covalent interactions in real space. researchgate.net The RDG is defined as:

RDG(r) = 1 / (2 * (3π²)^(1/3)) * |∇ρ(r)| / ρ(r)^(4/3)

Low values of the RDG indicate regions of non-covalent interactions. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of interactions can be distinguished:

Strong attractive interactions (e.g., strong hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals interactions): Indicated by values of sign(λ₂)ρ close to zero.

Strong repulsive interactions (e.g., steric clashes): Associated with large positive values of sign(λ₂)ρ. researchgate.net

Hypothetical RDG Analysis Summary for this compound:

| Interaction Type | sign(λ₂)ρ Range (a.u.) | Visual Representation |

| Intramolecular Hydrogen Bonds | Negative | Small, disc-like isosurfaces between donor and acceptor atoms |

| Van der Waals Interactions | Near Zero | Broad, diffuse isosurfaces spanning larger regions, such as the aromatic rings |

| Steric Repulsion | Positive | Isosurfaces located in regions of close atomic contact |

This table is illustrative and not based on published experimental data for this specific compound.

Preclinical Biological Research and Mechanistic Studies of 7 Methylquinoline 4 Carboxamide

Enzyme Inhibition Studies of 7-Methylquinoline-4-carboxamide and its Analogues

Glucosamine-6-phosphate Synthase Inhibition

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) has been identified as a promising target for the development of antimicrobial and antidiabetic agents. nih.govnih.gov This enzyme catalyzes the reaction between L-glutamine and D-fructose-6-phosphate to form D-glucosamine-6-phosphate, a key precursor in the hexosamine biosynthesis pathway (HBP). nih.gov In mammals, elevated activity of GlcN-6-P synthase has been linked to insulin (B600854) resistance and diabetic complications, making it a potential target for diabetes treatment. nih.gov

While direct studies on the inhibitory activity of this compound against Glucosamine-6-phosphate Synthase are not extensively detailed in the provided results, the broader class of quinoline (B57606) derivatives has been investigated as potential inhibitors of this enzyme. nih.gov The search for inhibitors of GlcN-6-P synthase has led to the discovery of various compounds, including glutamine analogues and transition state mimics. researchgate.netresearchgate.net Some heterocyclic and polycyclic compounds have been identified as putative inhibitors based on molecular docking studies. nih.govresearchgate.net These findings suggest that the quinoline scaffold could serve as a basis for designing effective inhibitors of this enzyme.

Kinase Inhibition Profiling

Quinoline-based compounds have been extensively studied as kinase inhibitors in the context of cancer therapy. nih.govnih.govmdpi.com While specific kinase inhibition profiling data for this compound is not available in the provided search results, the broader family of quinoline derivatives has shown significant inhibitory activity against various kinases involved in cancer progression.

For instance, certain 4-anilinoquinoline-3-carbonitriles have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Additionally, quinoline derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, with some compounds currently in clinical trials. nih.gov The c-Met kinase, another important target in cancer treatment, has also been effectively targeted by quinoline derivatives. nih.govnih.gov Specifically, some 4,6,7-substituted quinolines have shown higher or comparable c-Met kinase inhibition activity than the approved drug cabozantinib. nih.gov

Furthermore, a study on quinoline-3-carboxamide (B1254982) derivatives identified them as potential inhibitors of the ATM kinase, a key player in the DNA damage response pathway. researchgate.net This suggests that the quinoline-4-carboxamide scaffold, including this compound, has the potential to be explored for its kinase inhibitory properties.

Receptor Binding Investigations

While direct receptor binding investigations for this compound are not explicitly detailed in the provided search results, research on related quinoline compounds provides insights into their potential interactions with various receptors. The quinoline scaffold is a common feature in molecules designed to target receptors involved in cancer signaling pathways.

For example, quinoline-based molecules have been developed to target the c-Met, EGFR, and VEGF receptors. nih.gov The design of these molecules often involves structural modifications to the quinoline ring to enhance binding affinity and selectivity for the target receptor. The study of 4-(2-fluorophenoxy) quinoline derivatives as c-MET kinase inhibitors highlights the importance of molecular structure, mass, electronegativity, and partial charges in determining the binding activity. nih.gov These findings underscore the potential for this compound and its derivatives to be investigated for their binding affinity to various cancer-related receptors.

Molecular Target Identification and Validation through Mechanistic Assays